1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known as MTAP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MTAP is a member of the pyrrolidine carboxylic acid family and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
- A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
- The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
- The newly synthesized 1- (4-methyl-2-aryl-1,3-thiazol-5-yl)-2- (4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were screened for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, a Gram-positive strain Staphylococcus albus, and in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .
- Based on literature reports, it was found that thiazole ring is essential for the antimicrobial and anticancer activities .
- The presence of electron-withdrawing group as para-aromatic substituent on 1,3-thiazole nucleus and amide linkage within the molecule can be considered as a useful template for antitumor activity .
Pharmaceutical and Biological Activities
Antioxidant Properties
Antimicrobial Activity
Anticancer Activity
properties
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-16-13(8-21-9)10-2-4-12(5-3-10)17-7-11(15(19)20)6-14(17)18/h2-5,8,11H,6-7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETLPUSIDZHQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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